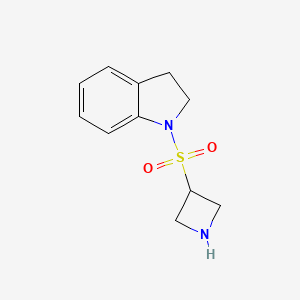

1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole

Description

Structural Significance of Azetidine-Indole Hybrid Systems in Medicinal Chemistry

The integration of azetidine and indole structural elements in 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole represents a paradigm shift in molecular design for drug discovery. Four-membered heterocycles such as azetidines have emerged as attractive design options in medicinal chemistry due to their small and polar nature, with the potential to significantly impact the physicochemical properties of drug molecules. The azetidine ring system contributes unique geometric constraints and electronic properties that distinguish it from larger heterocyclic alternatives. Unlike five- and six-membered rings, azetidines possess inherent ring strain that can be exploited for selective chemical transformations and biological interactions.

The indole component of this hybrid system provides a well-established pharmacophore that has been extensively validated in numerous therapeutic applications. Indole derivatives are ubiquitous in medicinal chemistry, serving as core structures in compounds with anti-inflammatory, antimicrobial, and anticancer activities. The 2,3-dihydroindole variant present in this compound offers additional conformational flexibility compared to fully aromatic indole systems, potentially enhancing binding interactions with biological targets through improved shape complementarity.

The sulfonyl linker connecting these two heterocyclic systems serves multiple functions beyond mere structural connectivity. Sulfonyl groups are known to participate in strong hydrogen bonding interactions with protein active sites, potentially leading to enhanced binding affinity and selectivity. The electron-withdrawing nature of the sulfonyl group also modulates the electronic properties of both the azetidine and indole components, creating opportunities for fine-tuning molecular recognition events.

Recent advances in synthetic methodology have enabled the efficient preparation of azetidine-containing compounds through innovative approaches such as strain-release reactions and photochemical transformations. These developments have expanded the accessible chemical space for azetidine-based drug candidates, with particular emphasis on creating three-dimensional molecular architectures that can access underexplored topological regions of chemical space.

Historical Context and Discovery of Sulfonyl-Substituted Azetidine Derivatives

The development of sulfonyl-substituted azetidine derivatives has its roots in the broader evolution of four-membered heterocyclic chemistry. Azetidines, first synthesized in 1888, were initially regarded as esoteric analogues of aziridines, but the considerable differences in ring strain, geometry, and reactivity have since established them as distinct and valuable synthetic targets. The recognition of azetidine-containing natural products and their incorporation into pharmaceutical agents has driven sustained interest in this class of compounds.

The specific synthetic approach to compounds like 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole has been facilitated by advances in sulfonyl fluoride chemistry. The development of azetidine sulfonyl fluorides as synthetic intermediates represents a significant methodological breakthrough, enabling the efficient coupling of azetidine units with various nucleophilic partners. These reagents undergo selective defluorosulfonylation reactions under mild thermal conditions, generating reactive intermediates that can be trapped with appropriate nucleophiles to yield the desired sulfonyl-linked products.

The historical progression toward hybrid azetidine-indole systems has been influenced by the pharmaceutical industry's increasing focus on three-dimensional molecular complexity. Traditional drug discovery approaches have relied heavily on planar aromatic systems, but the recognition that increased molecular complexity and three-dimensionality can lead to improved selectivity and reduced off-target effects has motivated the exploration of compounds like 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole.

Pioneering work in energy transfer catalysis has enabled the photochemical construction of complex azetidine-fused systems, including ladder-shaped pentacyclic structures that exhibit marked three-dimensionality. These synthetic advances have provided the methodological foundation for accessing structurally diverse azetidine derivatives, including sulfonyl-substituted variants that combine multiple pharmacophoric elements within a single molecular framework.

The coupling reactions of azetidine sulfinate salts with indole derivatives have been demonstrated to proceed smoothly under mild conditions, providing an expedient route for the introduction of four-membered heterocycles into indole-containing scaffolds. This methodology has been successfully applied to the synthesis of various azetidine-indole conjugates, establishing the synthetic feasibility of these hybrid systems.

Key Physicochemical Properties and Molecular Descriptors

The physicochemical profile of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole reflects the contributions of its constituent structural elements and their synergistic interactions. The compound possesses a molecular weight of 238.31 g/mol, placing it within the favorable range for oral drug candidates while maintaining sufficient molecular complexity for selective target engagement.

The structural complexity of this compound is reflected in its ability to participate in multiple types of chemical interactions. The sulfonyl group can form strong electrostatic interactions with positively charged amino acid residues in protein active sites, while the indole moiety can engage in π-π stacking interactions with aromatic residues. The azetidine ring contributes additional hydrogen bonding capabilities through its nitrogen atom, creating a multivalent binding mode that can enhance both affinity and selectivity.

The three-dimensional architecture of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole places it among compounds with high three-dimensional character, potentially positioning it within the highest percentile of structural complexity when compared to existing drug databases. This elevated three-dimensionality is particularly valuable for engaging protein targets that require precise spatial positioning of functional groups for optimal binding.

The chemical reactivity profile of this compound encompasses multiple reaction pathways that can be exploited for further structural elaboration. The sulfonyl group can undergo nucleophilic substitution reactions, while the azetidine ring can participate in ring-opening reactions under appropriate conditions. The indole component can be functionalized through electrophilic aromatic substitution or metalation-based approaches, providing multiple vectors for structure-activity relationship exploration.

Computational analysis of this compound's conformational preferences reveals the influence of the sulfonyl linker in constraining the relative orientations of the azetidine and indole components. This conformational restriction can be advantageous for biological activity by preorganizing the molecule in a binding-competent conformation, thereby reducing the entropic penalty associated with target engagement.

The polar surface area and hydrogen bonding characteristics of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole reflect the balanced hydrophilic-lipophilic profile that is often associated with favorable pharmacokinetic properties. The compound contains both hydrogen bond donors and acceptors, enabling it to form multiple stabilizing interactions with biological macromolecules while maintaining sufficient lipophilicity for membrane permeation.

Properties

IUPAC Name |

1-(azetidin-3-ylsulfonyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c14-16(15,10-7-12-8-10)13-6-5-9-3-1-2-4-11(9)13/h1-4,10,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQLKGNARUPODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Azetidine-3-sulfonyl Chloride Intermediate

The synthesis begins with preparing azetidine-3-sulfonyl chloride, an essential intermediate for introducing the sulfonyl group onto the azetidine ring.

- Method:

- Starting from azetidine-3-sulfonic acid or related precursors, chlorosulfonation is performed to yield azetidine-3-sulfonyl chloride.

- This step involves the reaction of azetidine derivatives with chlorosulfonic acid or sulfuryl chloride under controlled temperature to avoid ring degradation.

- Notes:

- The sulfonyl chloride intermediate is reactive and must be handled under anhydrous conditions.

- Purification typically involves distillation or recrystallization to remove residual chlorinating agents and byproducts.

Synthesis of 2,3-Dihydro-1H-indole Core

The indoline (2,3-dihydroindole) moiety can be synthesized or procured as a starting material. Established methods for indoline synthesis include:

- Fischer Indole Synthesis:

- Acid-catalyzed cyclization of phenylhydrazines with ketones or aldehydes.

- Offers a classical route to indole and indoline derivatives but may require further reduction steps to obtain the dihydro form.

- Reissert and Bartoli Indole Syntheses:

- Provide alternative routes with regioselectivity and functional group tolerance, useful for substituted indoles.

- Reduction of Indole to Indoline:

- Catalytic hydrogenation under mild conditions can convert indole to 2,3-dihydroindole.

Coupling of Azetidine-3-sulfonyl Chloride with 2,3-Dihydro-1H-indole

The key step involves nucleophilic substitution where the nitrogen of the indoline attacks the sulfonyl chloride of the azetidine intermediate:

- Reaction Conditions:

- Typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- Base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed.

- Temperature is controlled (0–25 °C) to prevent side reactions.

- Outcome:

- Formation of the sulfonamide bond linking azetidine-3-sulfonyl to the indoline nitrogen, yielding 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole.

Purification and Characterization

- Purification:

- Column chromatography on silica gel is commonly used.

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to obtain pure compound.

- Characterization:

- NMR (1H and 13C) to confirm the chemical shifts corresponding to the azetidine and indoline moieties.

- Mass spectrometry (MS) to verify molecular weight (238.31 g/mol).

- IR spectroscopy to confirm sulfonyl group presence (strong S=O stretches).

Summary Table of Preparation Steps

| Step | Starting Material(s) | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Azetidine-3-sulfonic acid or derivative | Chlorosulfonation | Chlorosulfonic acid or SO2Cl2, 0–25 °C, anhydrous | ~70-85 | Sensitive intermediate, handle under dry conditions |

| 2 | Phenylhydrazine + ketone/aldehyde | Fischer Indole Synthesis | Acidic medium, reflux | Variable (50-80) | Produces indole; may require reduction |

| 3 | Indole | Catalytic hydrogenation | Pd/C, H2, mild pressure | ~90 | Converts indole to 2,3-dihydroindole |

| 4 | Azetidine-3-sulfonyl chloride + 2,3-dihydroindole | Nucleophilic substitution (sulfonamide formation) | Aprotic solvent, base, 0–25 °C | 60-75 | Key coupling step |

Research Findings and Optimization Notes

- Reactivity: The azetidine sulfonyl chloride is highly electrophilic, enabling efficient sulfonamide bond formation with indoline nitrogen.

- Selectivity: Controlling temperature and stoichiometry minimizes side reactions such as over-chlorination or polymerization.

- Yield Improvement: Use of bases like triethylamine scavenges HCl effectively, improving yield and purity.

- Scalability: The multi-step synthesis is amenable to scale-up with careful control of moisture and temperature.

- Alternative Routes: Recent literature explores catalytic C-H activation for direct functionalization of indoles, but these are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidine-3-sulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

1-(Azetidine-3-sulfonyl)-2,3-dihydro-1H-indole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The indole moiety can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(Azetidine-3-sulfonyl)-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, applications in research, and findings from various studies.

The biological activity of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The sulfonyl group in the compound plays a crucial role in forming strong interactions with the active sites of these targets, leading to inhibition or modulation of their activity. Additionally, the indole moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole may possess antimicrobial properties. Its structural features allow it to inhibit the growth of certain bacteria and fungi.

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of indole compounds often demonstrate significant antineoplastic properties by inhibiting cell proliferation in various cancer cell lines .

Case Studies and Research Findings

Several studies have focused on the pharmacological profile of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole and its derivatives:

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes linked to cancer progression, showcasing its potential as a therapeutic agent against malignancies. For instance, certain analogs exhibited IC50 values comparable to established chemotherapeutics .

- Synthesis and Testing : The synthesis of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole has been explored as a building block for more complex molecules. Various derivatives have been synthesized and tested for their biological activities, revealing promising results in both antimicrobial and anticancer assays .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole, and what methodological considerations are critical for reproducibility?

- Answer : A common approach involves sulfonylation of the indole scaffold using azetidine sulfonyl chloride under reflux conditions. For example, analogous syntheses of sulfonylated indoles often employ acetic acid as a solvent and sodium acetate as a base to facilitate condensation (e.g., reflux at 110°C for 3–5 hours) . Key considerations include stoichiometric control of the sulfonylating agent, reaction temperature, and purification via recrystallization (e.g., DMF/acetic acid mixtures) to isolate crystalline products.

Q. How can researchers characterize the structural integrity of sulfonylated indole derivatives like 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole?

- Answer : Multi-modal characterization is essential:

- NMR Spectroscopy : and NMR can confirm sulfonyl group integration and indole ring substitution patterns. For example, downfield shifts (~7–8 ppm in ) may indicate sulfonyl proximity to aromatic protons .

- X-ray Crystallography : Single-crystal studies (e.g., at 90 K) resolve bond lengths and angles, critical for verifying azetidine ring geometry and sulfonyl bonding .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected m/z for CHNOS: 262.08).

Q. What safety protocols are recommended for handling sulfonylated indoles and related intermediates?

- Answer : Based on analogous compounds:

- PPE : Gloves, lab coats, and eye protection are mandatory due to skin/eye irritation risks (GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid vapors).

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation efficiency of 2,3-dihydro-1H-indole derivatives with sterically hindered azetidine rings?

- Answer : Strategies include:

- Catalysis : Iodine or p-toluenesulfonic acid (p-TSA) can enhance electrophilic substitution in sterically challenging systems, as demonstrated in analogous indole functionalizations .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of bulky intermediates.

- Microwave-assisted Synthesis : Reduces reaction time and improves yield for heat-sensitive intermediates .

Q. What analytical methods resolve contradictions in spectroscopic data for sulfonylated indoles, such as ambiguous NOE or coupling constants?

- Answer :

- 2D NMR : COSY and HSQC experiments clarify proton-proton correlations and carbon assignments.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

- X-ray Diffraction : Absolute configuration determination eliminates ambiguity in stereochemical assignments .

Q. How do structural modifications (e.g., azetidine sulfonyl vs. benzene sulfonyl) impact the pharmacological activity of dihydroindole derivatives?

- Answer :

- Bioisosteric Replacement : Azetidine’s smaller ring size (~93° bond angles) may enhance target binding vs. bulkier aryl sulfonamides.

- SAR Studies : Compare IC values in enzyme assays (e.g., kinase inhibition) to quantify potency changes. For example, replacing benzene sulfonyl with azetidine sulfonyl in indole derivatives increased selectivity for CYP450 isoforms in prior studies .

Methodological Tables

Table 1 : Key Synthetic Parameters for Sulfonylated Indoles

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Solvent | Acetic acid or DMF | |

| Temperature | 110°C (reflux) | |

| Catalyst | p-TSA or iodine | |

| Purification | Recrystallization (DMF/AcOH) |

Table 2 : Hazard Classification of Analogous Compounds

| Compound Class | GHS Hazards | Reference |

|---|---|---|

| Sulfonylated indoles | H315 (skin irritation), H319 (eye) | |

| Azetidine derivatives | H302 (oral toxicity) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.